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Compound of Interest

Compound Name: Ethyl bromoacetate-1-13C

CAS No.: 61203-71-2

Cat. No.: B1339095

Get Quote

Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic

fate of molecules, elucidate reaction mechanisms, and quantify analytes with high precision

using mass spectrometry. Ethyl bromoacetate, a versatile C2 building block, is frequently used

in organic synthesis, particularly in the formation of C-C bonds through reactions like the

Reformatsky reaction.[1] The incorporation of a ¹³C label at the carbonyl position (C1)

transforms this reagent into a powerful probe for various applications.

Key Applications:

Proteomics: Used as an alkylating agent to modify cysteine residues in proteins, allowing for

quantification and identification via mass spectrometry.[2][3]

Metabolic Studies: Serves as a precursor for introducing a ¹³C-labeled acetyl group into more

complex molecules to study their metabolic pathways.

Drug Development: Employed in the synthesis of isotopically labeled drug candidates and

metabolites, which are essential as internal standards in pharmacokinetic and

pharmacodynamic studies.
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The synthesis of Ethyl bromoacetate-1-¹³C is strategically approached in two primary stages:

the α-bromination of a ¹³C-labeled carboxylic acid precursor, followed by its esterification. This

guide will detail a reliable pathway starting from the commercially available Acetic-1-¹³C acid.

Synthetic Strategy and Core Mechanisms
The overall synthetic pathway is designed for efficiency and isotopic integrity, proceeding from

Acetic-1-¹³C acid to the target molecule.

Stage 1: α-Bromination

Stage 2: Esterification
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Bromoacetic acid-1-¹³C

 Br₂, P (cat.)
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Fischer Esterification
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Caption: Overall two-stage synthetic workflow.
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Stage 1: α-Bromination via Hell-Volhard-Zelinsky
Reaction
The conversion of Acetic-1-¹³C acid to Bromoacetic acid-1-¹³C is classically achieved through

the Hell-Volhard-Zelinsky (HVZ) reaction. This method is highly effective for the α-halogenation

of carboxylic acids.

Causality of Reagent Choice: The reaction requires bromine (Br₂) and a catalytic amount of

phosphorus, typically red phosphorus or phosphorus tribromide (PBr₃).[4][5] Phosphorus is

essential because it first reacts with the carboxylic acid to form an acyl bromide. This

intermediate is key, as it can readily tautomerize to its enol form, which is the nucleophile

that attacks the bromine. Direct bromination of the carboxylic acid itself is not feasible under

these conditions.

Stage 2: Fischer-Speier Esterification
The second stage involves the esterification of the newly formed Bromoacetic acid-1-¹³C with

ethanol. The Fischer esterification is an acid-catalyzed equilibrium reaction.[6]

Driving the Reaction to Completion: To ensure a high yield of the desired ester, the

equilibrium must be shifted towards the products. This is achieved by two critical

experimental choices:

Using a Large Excess of Alcohol: Ethanol is typically used as the reacting solvent,

ensuring its high concentration drives the reaction forward according to Le Châtelier's

principle.[6]

Removal of Water: The water formed as a byproduct is continuously removed from the

reaction mixture. This is often accomplished by azeotropic distillation using a Dean-Stark

apparatus with a suitable solvent like benzene or toluene.[4]

Catalyst Rationale: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is

required to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation

significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to

nucleophilic attack by the weakly nucleophilic ethanol.
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Fischer Esterification Mechanism

R-¹³COOH R-¹³C(OH)₂⁺+ H⁺ Tetrahedral Intermediate+ EtOH Protonated Ester- H₂O R-¹³COOEt- H⁺
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Caption: Simplified Fischer esterification mechanism.

Detailed Experimental Protocols
Safety First: Ethyl bromoacetate is a potent lachrymator (tear-gas agent) and is toxic by all

routes of exposure.[1][4][8] Bromoacetic acid is highly corrosive and toxic. Bromine is

extremely corrosive and toxic. All manipulations must be performed in a certified chemical fume

hood with appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Reagent and Equipment Data
Reagent Formula M.W. ( g/mol ) Properties

Acetic-1-¹³C acid CH₃¹³COOH 61.04 Liquid

Red Phosphorus P 30.97 Solid

Bromine Br₂ 159.81 Fuming red liquid

Ethanol (Anhydrous) C₂H₅OH 46.07 Liquid

Sulfuric Acid (Conc.) H₂SO₄ 98.08 Liquid, corrosive

Toluene C₇H₈ 92.14 Liquid, flammable

Sodium Bicarbonate NaHCO₃ 84.01 Solid

Anhydrous Sodium

Sulfate
Na₂SO₄ 142.04 Solid

Protocol 1: Synthesis of Bromoacetic acid-1-¹³C
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This protocol is adapted from established procedures for α-bromination.[4][5]

Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a

drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure all

glassware is thoroughly dried.

Initial Charge: To the flask, add Acetic-1-¹³C acid (e.g., 10 g, 0.164 mol) and a catalytic

amount of red phosphorus (e.g., 0.5 g).

Bromine Addition: Slowly add bromine (e.g., 27.5 g, 8.8 mL, 0.172 mol) dropwise from the

dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas.

Maintain a gentle reflux.

Reaction: After the addition is complete, heat the mixture to a gentle reflux until the deep red

color of the bromine disappears, indicating the reaction is complete. This may take several

hours.

Workup (Hydrolysis): Cool the reaction mixture in an ice bath. Very cautiously, add a small

amount of water dropwise to hydrolyze the intermediate bromoacetyl-1-¹³C bromide. This

step is highly exothermic and will produce HBr gas.

Purification: The crude Bromoacetic acid-1-¹³C can be purified by vacuum distillation. Collect

the fraction boiling at approximately 108–110 °C at 30 mmHg.[4] The product is a solid at

room temperature (m.p. 47-49 °C).

Protocol 2: Synthesis of Ethyl bromoacetate-1-¹³C
This protocol employs a classic Fischer esterification with azeotropic water removal.[4][7]

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

Charge Reagents: Place the purified Bromoacetic acid-1-¹³C (from Protocol 1) into the flask.

Add a 5-fold molar excess of anhydrous ethanol and an equal volume of toluene (to act as

the azeotroping agent).

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.5% of the

total volume).
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Reaction: Heat the mixture to reflux. The toluene-water-ethanol azeotrope will distill into the

Dean-Stark trap. The lower aqueous layer is periodically removed while the upper organic

layer (toluene/ethanol) returns to the flask. Continue refluxing until no more water is

collected.

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel

and wash sequentially with:

Water (to remove the bulk of ethanol and H₂SO₄).

Saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of

CO₂ evolution).

Brine (saturated NaCl solution).

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the

drying agent and remove the toluene solvent by rotary evaporation. The final product, Ethyl

bromoacetate-1-¹³C, is purified by fractional distillation under atmospheric pressure,

collecting the fraction boiling at 158-159 °C.[1][9]

Product Characterization and Validation
The identity, purity, and isotopic incorporation of the final product must be rigorously confirmed.

Expected Physicochemical Properties
Property Expected Value Source

Molecular Weight 167.99 g/mol [9]

Boiling Point 159 °C (at 760 mmHg) [9]

Density ~1.515 g/mL at 25 °C [9]

Refractive Index (n²⁰/D) ~1.451 [9]

Spectroscopic Validation
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Analysis Expected Result

Mass Spectrometry

The molecular ion peak will show a mass shift of

+1 compared to the unlabeled compound (M+1).

Isotopic purity (e.g., 99 atom % ¹³C) can be

confirmed by the relative intensity of the M+ and

M+1 peaks.[9]

¹³C NMR

A significantly enhanced singlet in the carbonyl

region (~167 ppm) corresponding to the ¹³C-

labeled carbon. This is the definitive

confirmation of the label's position.

¹H NMR

The spectrum will be consistent with ethyl

bromoacetate: a triplet for the -CH₃ group (~1.3

ppm), a quartet for the -OCH₂- group (~4.2

ppm), and a singlet for the Br-CH₂- group (~3.8

ppm). Coupling between the protons of the -

OCH₂- group and the ¹³C-labeled carbonyl may

be observable.

Conclusion
The synthesis of Ethyl bromoacetate-1-¹³C via the α-bromination of Acetic-1-¹³C acid followed

by Fischer esterification is a robust and reliable method. By understanding the underlying

mechanisms and the rationale for each procedural step, researchers can confidently produce

this valuable labeled compound with high purity and isotopic enrichment. Strict adherence to

safety protocols is paramount due to the hazardous nature of the reagents involved. The final

product, validated by spectroscopic analysis, serves as a critical tool for advancing research in

drug development, proteomics, and metabolic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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